molecular formula C9H8ClN3 B2832060 3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole CAS No. 1019032-00-8

3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No. B2832060
CAS RN: 1019032-00-8
M. Wt: 193.63
InChI Key: FCYYXNVAPBOINZ-UHFFFAOYSA-N
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Description

3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole is a chemical compound with the CAS Number: 1019032-00-8 . It has a molecular weight of 193.64 . This compound is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been a topic of interest in pharmaceutical research . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClN3/c1-7-11-12-9(10)13(7)8-5-3-2-4-6-8/h2-6H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 193.64 .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been extensively studied for their corrosion inhibition properties on mild steel in acidic media. For instance, the use of 4H-triazole derivatives in hydrochloric acid solution has shown significant inhibition efficiency, with some compounds achieving up to 99.6% efficiency at certain concentrations. These inhibitors work by adsorbing onto the steel surface, following the Langmuir adsorption isotherm model, and their effectiveness varies with the type and nature of substituents present in the molecule. Such studies not only highlight the high potential of triazole derivatives as corrosion inhibitors but also provide insights into the molecular basis of their action (Bentiss et al., 2007).

Organic Synthesis and Catalysis

Triazole derivatives are key intermediates in organic synthesis, offering pathways to synthesize various complex molecules. They serve as scaffolds for the development of pharmaceuticals, polymers, and materials with novel properties. For example, triazole-based compounds synthesized through click chemistry techniques exhibit fluorescent behavior, which can be exploited in material science and bioimaging applications. The structural and electronic properties of these compounds can be finely tuned by substituting different groups, thereby influencing their reactivity and interaction with other molecules (Kamalraj et al., 2008).

Supramolecular and Coordination Chemistry

The nitrogen-rich structure of 1,2,3-triazoles allows for diverse supramolecular interactions, making them attractive for use in supramolecular and coordination chemistry. These interactions include hydrogen bonding, halogen bonding, and coordination to metal ions, enabling the construction of complex molecular architectures. Such properties have implications in areas ranging from catalysis to the development of materials with specific functional properties (Schulze & Schubert, 2014).

properties

IUPAC Name

3-chloro-5-methyl-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-7-11-12-9(10)13(7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYYXNVAPBOINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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